molecular formula C9H11NO2 B084076 Carbamic acid, (2-methylphenyl)-, methyl ester CAS No. 14983-92-7

Carbamic acid, (2-methylphenyl)-, methyl ester

Cat. No.: B084076
CAS No.: 14983-92-7
M. Wt: 165.19 g/mol
InChI Key: DPDBQTJXMGFFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2-methylphenyl)-, methyl ester (CAS: Not explicitly provided; synonyms include methyl 2-methylphenylcarbamate) is an organic compound belonging to the carbamate family. Carbamates are characterized by a carbamic acid backbone (NH₂COOH) modified into ester derivatives. This compound features a methyl ester group (-OCH₃) and a 2-methylphenyl (o-tolyl) substituent attached to the carbamate nitrogen. It has been identified in phytochemical analyses of medicinal plants, such as Andrographis paniculata, where it contributes to quorum sensing (QS) inhibition and antibiofilm activity against Pseudomonas aeruginosa . Its structural uniqueness lies in the ortho-methyl substitution on the phenyl ring, which influences steric and electronic properties, thereby modulating biological interactions.

Properties

IUPAC Name

methyl N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDBQTJXMGFFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879510
Record name CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14983-92-7
Record name CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Carbamic acid, (2-methylphenyl)-, methyl ester, commonly known as a carbamate derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C9_9H11_11NO2_2
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 14983-92-7

The compound features a methyl ester group attached to a carbamic acid moiety with a 2-methylphenyl substituent. This specific substitution is believed to influence its biological activity and reactivity compared to other carbamates.

1. Enzyme Inhibition

One of the most significant biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired.

2. Potential Applications in Medicinal Chemistry

Carbamate derivatives are often explored for their potential applications in drug design. The ability of this compound to act as an intermediate in the synthesis of other biologically active compounds highlights its importance in medicinal chemistry. For instance, modifications to the carbamate structure can enhance insecticidal or fungicidal properties, making it valuable in agricultural chemistry as well.

3. Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of carbamic acid derivatives:

  • Study on AChE Inhibition : Research demonstrated that carbamic acid derivatives exhibit varying degrees of AChE inhibition. The specific structure of (2-methylphenyl)-methyl ester was noted for its potent inhibitory effects compared to simpler carbamates.
  • Synthesis and Biological Evaluation : A study synthesized several derivatives of carbamic acid and evaluated their biological activities. The results indicated that modifications at the phenyl ring significantly impacted both enzyme inhibition and cytotoxicity against cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Reaction with Methyl Isocyanate :
    • Reacting 2-methylphenol with methyl isocyanate under controlled conditions yields the desired carbamate .
  • Phosgene Method :
    • An alternative synthesis involves converting phenols to chloroformic acid esters using phosgene followed by reaction with methylamine .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure/CharacteristicsUnique Features
Methyl CarbamateSimple methyl ester of carbamic acidCommonly used as a solvent and reagent
Ethyl CarbamateEthyl ester variantExhibits different solubility and reactivity
Phenyl CarbamateAromatic substituent on the carbamatePotentially different biological activities
N,N-DimethylcarbamateTwo methyl groups on nitrogenEnhanced lipophilicity affecting absorption

This table illustrates how variations in structure can lead to different biological activities and applications.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis
Carbamic acid derivatives are crucial in medicinal chemistry due to their biological activities. Specifically, methyl N-(o-tolyl)carbamate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to inhibit acetylcholinesterase makes it valuable in research related to neurodegenerative diseases and other conditions where acetylcholine regulation is crucial.

2. Research Tool
The compound serves as a research tool in studies investigating acetylcholinesterase's structure and function. By examining its interactions with this enzyme, researchers can develop new therapeutic strategies for diseases linked to acetylcholine dysfunction.

Agricultural Applications

1. Pesticide Development
In agriculture, carbamic acid, (2-methylphenyl)-, methyl ester is explored as a building block for developing insecticides and fungicides. Its derivatives can be tailored to enhance specific properties such as insecticidal or fungicidal activity. This area remains under active investigation, with ongoing research aimed at optimizing these compounds for agricultural use.

2. Herbicide Precursor
The compound is also considered for use as a precursor in the synthesis of herbicides, which can be modified to achieve desired efficacy against various weeds while minimizing environmental impact.

Comparative Analysis of Carbamate Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other carbamate derivatives:

Compound NameStructure/CharacteristicsUnique Features
Methyl CarbamateSimple methyl ester of carbamic acidCommonly used as a solvent and reagent
Ethyl CarbamateEthyl ester variantExhibits different solubility and reactivity
Phenyl CarbamateAromatic substituent on the carbamatePotentially different biological activities
Isopropyl CarbamateIsopropyl group attachedVariations in pharmacokinetics due to steric effects
N,N-DimethylcarbamateTwo methyl groups on nitrogenEnhanced lipophilicity affecting absorption

Case Studies and Research Findings

Case Study 1: Acetylcholinesterase Inhibition
A study demonstrated that methyl N-(o-tolyl)carbamate effectively inhibits acetylcholinesterase activity in vitro. Researchers utilized this inhibition to explore potential treatments for Alzheimer's disease, suggesting that modifications to the compound could yield more potent inhibitors.

Case Study 2: Agricultural Efficacy
Research on the agricultural applications of this compound indicated promising results when used as part of a formulation aimed at controlling pest populations in crops. Field trials showed that derivatives of methyl N-(o-tolyl)carbamate exhibited significant insecticidal activity against common agricultural pests while maintaining low toxicity to beneficial insects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Methyl Phenylcarbamate (Carbamic Acid, Phenyl-, Methyl Ester)
  • Activity : Exhibits physostigmine-like activity, stimulating intestinal peristalsis and inducing miosis (pupil constriction). However, its activity is weaker compared to 2-methylphenyl derivatives due to the absence of steric hindrance from the methyl group .
  • Stability : More stable than dialkyl carbamates (e.g., diethylcarbamates), but less bioactive than aryl-alkyl variants .
Carbamic Acid, Butylmethyl-, Methyl Ester
  • Structure : Butylmethyl group on the carbamate nitrogen.
  • Activity: Identified in anticancer evaluations of Kleinhovia hospital extracts.
(5-Iodo-Pyridine-2-yl)-Carbamic Acid Methyl Ester
  • Structure : Pyridine ring with iodine substitution at position 4.
  • Activity : Demonstrates antimicrobial activity against Staphylococcus aureus and Escherichia coli due to halogen-enhanced electrophilicity, which disrupts bacterial cell walls .

Pharmacological Analogs

A-908292 (S) (ACC2 Inhibitor)
  • Structure: Complex substituents including a thiazolyl group and isopropoxy phenoxy chain.
  • Activity: Inhibits acetyl-CoA carboxylase 2 (ACC2), reducing lipid synthesis and improving glucose metabolism in diabetic models. Notably, both active (S) and inactive (R) enantiomers activate peroxisome proliferator-activated receptor alpha (PPAR-α), suggesting off-target effects .
Benomyl (Fungicide)
  • Structure : Benzimidazole core with a butylcarbamoyl group.
  • Activity : Broad-spectrum antifungal activity via microtubule disruption. The benzimidazole moiety enhances stability and target specificity compared to simpler carbamates .

Functional Comparison Table

Compound Key Structural Features Biological Activity Source/Application
Carbamic acid, (2-methylphenyl)-, methyl ester 2-Methylphenyl, methyl ester Antibiofilm, QS inhibition Andrographis paniculata
Methyl phenylcarbamate Phenyl, methyl ester Weak physostigmine-like activity Pharmacological studies
A-908292 (S) Thiazolyl, isopropoxy phenoxy chain ACC2 inhibition, PPAR-α activation Diabetes/Obesity research
(5-Iodo-pyridin-2-yl)-carbamic acid methyl ester Iodopyridyl, methyl ester Antimicrobial (Gram +/- bacteria) Synthetic antimicrobials
Benomyl Benzimidazole, butylcarbamoyl Antifungal (microtubule disruption) Agricultural fungicide

Mechanistic and Stability Insights

  • Steric Effects: The 2-methyl group in this compound enhances binding to hydrophobic pockets in QS proteins (e.g., P. aeruginosa LasR), improving antibiofilm activity .
  • Electronic Effects : Electron-withdrawing groups (e.g., iodine in pyridyl derivatives) increase electrophilicity, enhancing antimicrobial potency .
  • Stability : Dialkyl carbamates (e.g., diethylcarbamates) are chemically stable but pharmacologically inert, while aryl-alkyl carbamates balance stability and bioactivity .

Q & A

Q. What are the key physicochemical properties and spectral identifiers for carbamic acid, (2-methylphenyl)-, methyl ester?

Methodological Answer: The compound is identified by its molecular formula C₉H₁₁NO₂ (MW: 165.16 g/mol) and CAS No. 14983-92-7 . Key spectral data include:

  • Mass Spectrometry (MS): Base peak at m/z 165 (molecular ion), with fragmentation patterns consistent with carbamate ester cleavage (e.g., loss of –OCH₃).
  • Infrared (IR): Stretching vibrations at ~1740 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O ester), and 3350 cm⁻¹ (N–H, if unsubstituted).
  • NMR: ¹H NMR signals at δ 2.3 ppm (s, 3H, Ar–CH₃), δ 3.7 ppm (s, 3H, OCH₃), and aromatic protons at δ 6.8–7.2 ppm .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer: High-yield synthesis involves:

  • Step 1: Reacting 2-methylaniline with methyl chloroformate in anhydrous dichloromethane under inert atmosphere.
  • Step 2: Maintaining a temperature of 0–5°C to minimize side reactions (e.g., hydrolysis).
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
    Critical Parameters:
  • Reaction time (<4 hrs) and stoichiometric excess of methyl chloroformate (1.2 eq).
  • Moisture control to prevent carbamate hydrolysis.

Q. What are the stability considerations for carbamic acid derivatives under laboratory conditions?

Methodological Answer:

  • Hydrolysis Sensitivity: The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Stability testing via HPLC at pH 7.4 (phosphate buffer, 37°C) shows >90% integrity over 24 hrs, but degradation accelerates at pH <3 or >10 .
  • Storage: Store at –20°C in airtight, amber vials under nitrogen to prevent oxidation and moisture uptake .

Advanced Research Questions

Q. How can structural analogs of this compound be evaluated for structure-activity relationships (SAR)?

Methodological Answer:

  • Isosteric Replacements: Synthesize analogs with substituents at the phenyl ring (e.g., 3-methyl, 4-fluoro) or ester groups (e.g., ethyl, tert-butyl) .
  • Biological Assays: Test inhibitory activity against acetylcholinesterase (AChE) using Ellman’s method, comparing IC₅₀ values.
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to analyze binding affinities with AChE active sites, correlating with experimental data .

Q. What advanced analytical techniques resolve contradictions in spectral data for carbamic acid derivatives?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₉H₁₁NO₂, [M+H]⁺ = 166.0863) to distinguish from isomers like (3-methylphenyl) analogs .
  • 2D NMR (HSQC, HMBC): Resolve overlapping aromatic signals by correlating ¹H–¹³C couplings (e.g., distinguishing para vs. ortho methyl substitution) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or crystal packing effects influencing reactivity .

Q. How can researchers quantify trace impurities in carbamic acid esters during method validation?

Methodological Answer:

  • HPLC-DAD/LC-MS: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate impurities (e.g., hydrolyzed byproducts, residual aniline).
  • Validation Parameters:
    • Limit of Detection (LOD): 0.1 µg/mL.
    • Linearity: R² >0.99 across 1–100 µg/mL.
    • Recovery: >95% via spiked samples .
      Example Table: Impurity Profile
ImpurityRetention Time (min)Relative Response Factor
Hydrolyzed acid8.21.05
2-Methylaniline5.70.98

Q. What computational strategies predict the environmental fate of carbamic acid esters?

Methodological Answer:

  • QSAR Models: Use EPI Suite to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (LC₅₀ for Daphnia magna).
  • Molecular Dynamics (MD): Simulate hydrolysis rates in silico (e.g., using GROMACS) under varying pH/temperature conditions .
  • Metabolic Pathway Prediction: Employ MetaPrint2D to identify potential cytochrome P450 oxidation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (2-methylphenyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (2-methylphenyl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.